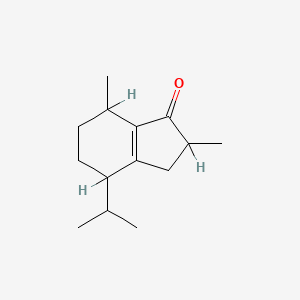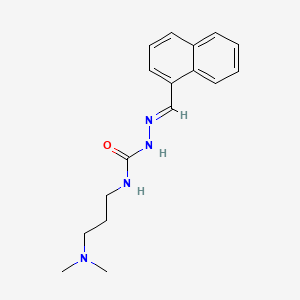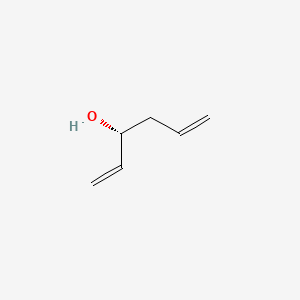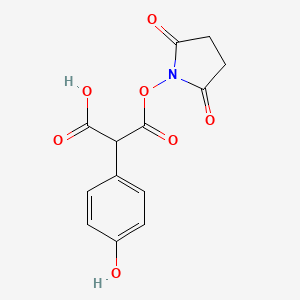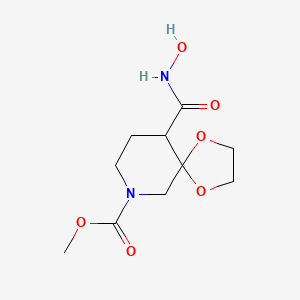
Methyl 10-((hydroxyamino)carbonyl)-1,4-dioxa-7-azaspiro(4.5)decane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of EINECS 265-617-1 involves the solvent dewaxing process. This process includes the removal of wax from lubricating oils to improve their low-temperature properties. The solvent dewaxing process typically involves the following steps:
Mixing: The feedstock is mixed with a solvent such as methyl ethyl ketone (MEK) or toluene.
Cooling: The mixture is cooled to a temperature where wax crystallizes out.
Filtration: The wax crystals are removed by filtration.
Solvent Recovery: The solvent is recovered from the dewaxed oil and recycled.
Industrial Production Methods
In industrial settings, the solvent dewaxing process is carried out in large-scale units where the feedstock is continuously processed. The process parameters, such as temperature and solvent-to-feed ratio, are optimized to achieve the desired product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 265-617-1 undergoes various chemical reactions, including:
Oxidation: The hydrocarbons in the compound can be oxidized to form alcohols, ketones, and carboxylic acids.
Reduction: The compound can be reduced to form lighter hydrocarbons.
Substitution: The hydrocarbons can undergo substitution reactions to form halogenated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions are typically carried out at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Halogenation reactions are carried out using halogens such as chlorine or bromine under controlled conditions.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Lighter hydrocarbons.
Substitution: Halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
EINECS 265-617-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reactant in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a medium for cell culture.
Medicine: Utilized in the formulation of pharmaceutical products and as a carrier for drug delivery.
Industry: Used as a lubricant, hydraulic fluid, and in the production of greases and other industrial products.
Mecanismo De Acción
The mechanism of action of EINECS 265-617-1 is primarily related to its physical and chemical properties. As a lubricant, it reduces friction between moving parts, thereby preventing wear and tear. In chemical reactions, it acts as a solvent, facilitating the dissolution and interaction of reactants. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Distillates (petroleum), hydrotreated heavy paraffinic: Similar in composition but undergoes an additional hydrotreating process to remove impurities.
Distillates (petroleum), solvent-refined heavy paraffinic: Similar in composition but undergoes solvent refining instead of solvent dewaxing.
Uniqueness
EINECS 265-617-1 is unique due to its specific solvent dewaxing process, which imparts distinct low-temperature properties and viscosity characteristics. This makes it particularly suitable for applications requiring high-performance lubricants and hydraulic fluids.
Propiedades
Número CAS |
65202-61-1 |
|---|---|
Fórmula molecular |
C10H16N2O6 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
methyl 6-(hydroxycarbamoyl)-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C10H16N2O6/c1-16-9(14)12-3-2-7(8(13)11-15)10(6-12)17-4-5-18-10/h7,15H,2-6H2,1H3,(H,11,13) |
Clave InChI |
AGWPKUXWIYXZNW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CCC(C2(C1)OCCO2)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


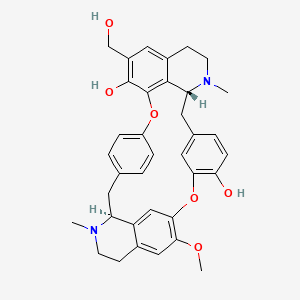

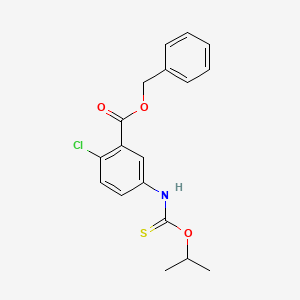

![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
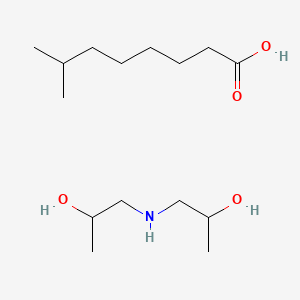
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
